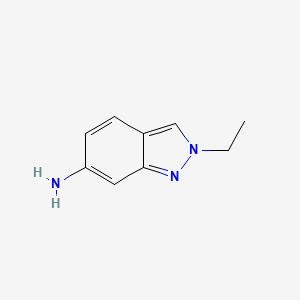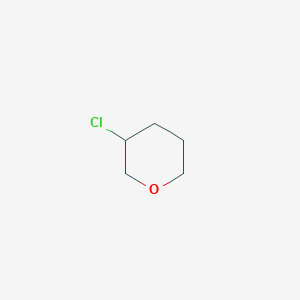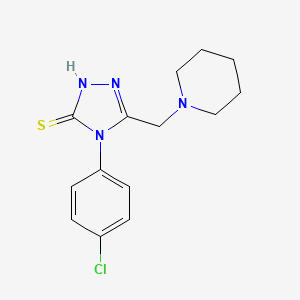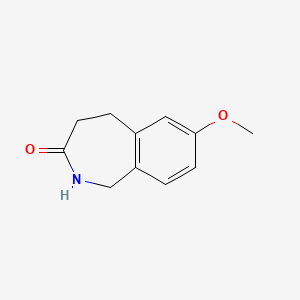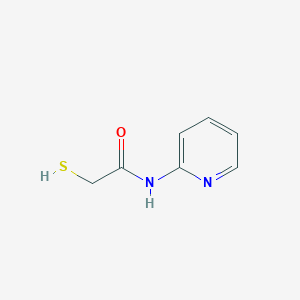
Propanediimidamide dihydrochloride
説明
Propanediimidamide dihydrochloride is a chemical compound with the linear formula C3H10Cl2N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Propanediimidamide dihydrochloride is represented by the linear formula C3H10Cl2N4 . Its molecular weight is 173.046 .
Physical And Chemical Properties Analysis
Propanediimidamide dihydrochloride has a molecular weight of 173.046 . Unfortunately, the search results do not provide further details on its physical and chemical properties.
科学的研究の応用
Naphthalene Diimides and Their Derivatives
Propanediimidamide dihydrochloride, as part of the naphthalene diimides (NDIs) family, has versatile applications in the scientific domain. NDIs are notable for their use in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices (like catenanes and rotaxanes), and ion-channels by ligand gating. They also function as gelators for sensing aromatic systems and catalysts through anion-π interactions. Furthermore, NDIs' intercalation with DNA has medicinal applications. NDIs have shown promise in artificial photosynthesis and solar cell technology due to their electronic properties and self-assembly into functional structures. These applications are attributed to their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them potential candidates in organic electronics, photovoltaic devices, and flexible displays (Kobaisi et al., 2016).
Host-Guest Complexes and Supramolecular Chemistry
A specific derivative of propanediimidamide, synthesized from propanediurea-formaldehyde condensation, exhibits interesting applications in supramolecular chemistry. It is soluble in water and common organic solvents and can bind protonated amines in a 1:2 stoichiometry. Its ability to form linear supramolecular polymers through self-assembly with 1,4-xylylene diamine dihydrochloride demonstrates its potential in creating novel molecular structures (Jiang et al., 2015).
Catalysis and Propane Dehydrogenation
In the field of catalysis, propanediimidamide dihydrochloride derivatives have been explored in the context of propane dehydrogenation (PDH). This process is crucial for producing propylene, a key petrochemical. Efficient adsorption/activation of propane and subsequent desorption of propylene on heterogeneous catalyst surfaces are scientifically challenging tasks. The studies in this area focus on new chemistry in regulating catalyst structures and inhibiting catalyst deactivation, with an aim to enhance selectivity towards propylene (Chen et al., 2021).
Dehydrogenation and Industrial Applications
Light alkane dehydrogenation technologies, which include propane and butane, use similar technologies with minor changes in process and catalyst for production. These methods face challenges due to reaction and thermodynamic constraints. The economic analysis of these technologies indicates significant potential, with an internal rate of return around 25%, demonstrating the industrial significance of these processes. The focus is on catalyst improvements and unique reactor designs to manage reaction constraints at a commercial scale (Nawaz, 2015).
Kinetic Modeling and Catalysis Research
Kinetic modeling in the field of catalysis, specifically oxidative dehydrogenation of propane (ODHP) over a vanadium-graphene catalyst, showcases the complexity and potential of propanediimidamide dihydrochloride derivatives in chemical reactions. The research employs design of experiment (DOE) and artificial neural networks (ANN) methodologies to model the behavior of these systems, indicating the depth of scientific inquiry possible in this field (Fattahi et al., 2014).
Safety and Hazards
作用機序
Target of Action
Propanediimidamide dihydrochloride, also known as propanebis(imidamide) dihydrochloride, is a compound that has been studied in the context of type-2 diabetes It is structurally similar to metformin, a first-line type-2 diabetes drug, which primarily targets mitochondrial copper (cu) binding .
Mode of Action
Studies have shown that it exhibits different responses compared to metformin in a magnetic microbead-based agglutination assay . This assay demonstrated the interaction between Cu and metformin at clinically relevant low micromolar concentrations of the drug, suggesting a potential pathway of metformin’s blood-glucose-lowering action . In contrast, propanediimidamide dihydrochloride showed completely different responses to the clusters in the assay .
Biochemical Pathways
Metformin is known to affect the mitochondrial copper (Cu)-binding action, which may contribute to its mechanism of action .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
It is known that the compound exhibits different responses compared to metformin in a magnetic microbead-based agglutination assay . This suggests that the compound may have a different effect on glucose homeostasis compared to metformin .
特性
IUPAC Name |
propanediimidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.2ClH/c4-2(5)1-3(6)7;;/h1H2,(H3,4,5)(H3,6,7);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUPIOJZEUCFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)C(=N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanediimidamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)
